molecular formula C18H21BrN2O B7672014 N-[3-(benzylmethylamino)propyl]-4-bromobenzamide

N-[3-(benzylmethylamino)propyl]-4-bromobenzamide

Cat. No.: B7672014
M. Wt: 361.3 g/mol
InChI Key: WWEAHUHMEHELLH-UHFFFAOYSA-N
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Description

N-[3-(benzylmethylamino)propyl]-4-bromobenzamide is a useful research compound. Its molecular formula is C18H21BrN2O and its molecular weight is 361.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Radioiodinated Ligands for Serotonin-5HT2 Receptors : A study by Mertens et al. (1994) discusses the radiosynthesis of compounds with high affinity for 5HT2-receptors. These compounds, including derivatives of benzamide, show potential as tracers for γ-emission tomography, particularly for studying brain tissue and serotonin receptors [Mertens et al., 1994].

  • Crystal Structure Analysis : Yasuoka, Kasai, and Kakudo (1969) conducted a crystal structure analysis of benzamide derivatives, revealing insights into the molecular structures and the conformations of the carbon-carbon bonds in these compounds. This research is fundamental to understanding the physical properties of these substances [Yasuoka et al., 1969].

  • Anti-Inflammatory Properties : Aroonrerk, Niyomtham, and Yingyoungnarongkul (2015) explored the anti-inflammatory effects of N-benzyl-4-bromobenzamide (NBBA) on human gingival fibroblasts. The study suggests that NBBA can inhibit the production of inflammatory markers like IL-6 and prostaglandin E2, indicating potential applications in treating periodontal disease [Aroonrerk et al., 2015].

  • Melanoma Imaging and Therapy : Eisenhut et al. (2000) investigated radioiodinated N-(dialkylaminoalkyl)benzamides for melanoma imaging. Their research indicates that specific benzamide derivatives have high melanoma uptake and tissue selectivity, making them potentially useful for melanoma imaging and radionuclide therapy [Eisenhut et al., 2000].

  • Inhibition of NFκB Activation and Induction of Apoptosis : Liberg et al. (1999) studied N-substituted benzamides and found that certain derivatives can induce apoptosis and inhibit NFκB activation, which are key mechanisms in radio- and chemotherapy sensitization and potentially anti-inflammatory drug development [Liberg et al., 1999].

  • Anticancer Properties : Kesuma et al. (2018) synthesized N-(phenylcarbamothioyl)-benzamide derivatives and assessed their activities against MCF-7 breast cancer cells. The study revealed that these compounds exhibit potent cytotoxic activities, suggesting their potential as anticancer agents [Kesuma et al., 2018].

  • Antioxidant Activity : Jovanović et al. (2020) investigated the electrochemical oxidation of amino-substituted benzamide derivatives, which are known for their antioxidant activity. This study contributes to understanding the mechanisms behind the antioxidant properties of these compounds [Jovanović et al., 2020].

Properties

IUPAC Name

N-[3-[benzyl(methyl)amino]propyl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O/c1-21(14-15-6-3-2-4-7-15)13-5-12-20-18(22)16-8-10-17(19)11-9-16/h2-4,6-11H,5,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEAHUHMEHELLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)C1=CC=C(C=C1)Br)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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